molecular formula C13H8ClFO2 B567029 3-(2-Chlorophenyl)-5-fluorobenzoic acid CAS No. 1261959-57-2

3-(2-Chlorophenyl)-5-fluorobenzoic acid

Cat. No.: B567029
CAS No.: 1261959-57-2
M. Wt: 250.653
InChI Key: VPNWVZMPKJJAQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-5-fluorobenzoic acid is an aromatic compound with significant potential in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a fluorobenzoic acid moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-fluorobenzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of various aromatic compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of environmentally benign organoboron reagents and efficient catalysts is crucial in industrial settings to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-fluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution reactions can yield various substituted aromatic compounds, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(2-Chlorophenyl)-5-fluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Chlorophenyl)-5-fluorobenzoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Chlorophenyl)-5-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in various biological applications .

Properties

IUPAC Name

3-(2-chlorophenyl)-5-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO2/c14-12-4-2-1-3-11(12)8-5-9(13(16)17)7-10(15)6-8/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNWVZMPKJJAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689532
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-57-2
Record name 2'-Chloro-5-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.